5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5-dihydro-1,2-oxazole-3-carboxamide
Description
This compound is a multifunctional heterocyclic molecule featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted with a carboxamide group at position 2. Key structural elements include:
Properties
IUPAC Name |
1-[[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF6N6O3/c20-13-5-10(19(24,25)26)7-27-15(13)28-8-12-6-14(32-35-12)16(33)30-31-17(34)29-11-3-1-2-9(4-11)18(21,22)23/h1-5,7,12H,6,8H2,(H,27,28)(H,30,33)(H2,29,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMQCPKSDHVIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF6N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5-dihydro-1,2-oxazole-3-carboxamide involves multiple stepsReaction conditions often involve the use of solvents such as dichloromethane and reagents like trifluoromethyl iodide and pyridine derivatives .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5-dihydro-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:
Structural Analogues with Pyridine/Isoxazole Cores
Key Observations :
- The target compound’s dual CF₃ groups distinguish it from analogs like and , which have only one CF₃. This may enhance hydrophobic interactions in target binding .
Physicochemical Properties
Research Findings and Methodological Considerations
Computational Similarity Assessment
Using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients , the target compound would likely show moderate similarity (~0.6–0.7) to and , driven by shared pyridine/carboxamide motifs but diverging in CF₃ substitution .
Biological Activity
The compound 5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features several key structural elements:
- A pyridine ring with chloro and trifluoromethyl substitutions.
- An oxazole moiety that contributes to the compound's chemical reactivity.
- A carboxamide group that may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Enzyme inhibition : The compound may inhibit key enzymes involved in cellular pathways, affecting processes like metabolism and signal transduction.
- Receptor binding : It may bind to various receptors, modulating their activity and influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that the compound possesses significant anticancer properties. For instance:
- It showed an IC50 value of approximately against certain cancer cell lines, indicating potent activity comparable to established chemotherapeutics like 5-Fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary data suggest:
- Effective inhibition of bacterial strains, potentially useful in developing new antibiotics.
Case Studies
- Study on Anticancer Efficacy
- Mechanistic Insights
Data Tables
| Biological Activity | IC50 Value (µM) | Target Cell Line |
|---|---|---|
| Anticancer | 5.85 | MCF-7 |
| Antimicrobial | TBD | Various Bacteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
